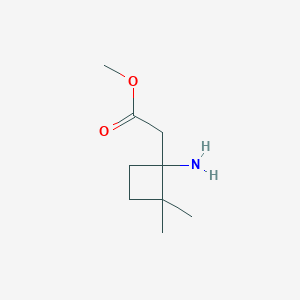

Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate

Description

Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate is a cyclobutane-containing compound featuring an amino group and two methyl substituents on the cyclobutane ring, along with an ester-functionalized acetate side chain. The cyclobutane ring introduces moderate ring strain, which influences conformational flexibility and reactivity. This compound is structurally distinct due to its unique combination of substituents and ring size, making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate |

InChI |

InChI=1S/C9H17NO2/c1-8(2)4-5-9(8,10)6-7(11)12-3/h4-6,10H2,1-3H3 |

InChI Key |

CEXPFHOVFVMYIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1(CC(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Cyclobutyl Core

The foundational step in synthesizing methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate involves constructing the cyclobutyl ring with the appropriate substitution pattern. Common approaches include:

Photochemical or thermal [2+2] cycloaddition reactions : These are classical methods for cyclobutane ring formation, typically involving alkenes or alkynes under UV irradiation or heat, which facilitate the formation of the strained four-membered ring.

Intramolecular cyclization of suitable precursors : For example, starting from a linear precursor bearing appropriate functional groups (e.g., halides, alcohols, or carboxylic acids), intramolecular cyclization can be achieved via nucleophilic substitution or radical pathways.

Use of cyclobutane derivatives from cycloaddition of dienes : Diene-diene or diene-alkene cycloadditions, often catalyzed by transition metals or under thermal conditions, can yield the cyclobutane ring with desired substitution.

Functionalization to Attach the Acetate Moiety

The key to forming This compound involves attaching an acetic acid derivative to the cyclobutyl core:

Carboxylation of the cyclobutyl ring : This can be achieved via nucleophilic addition of a suitable precursor (e.g., a Grignard reagent derived from methyl acetate or similar) to an electrophilic cyclobutyl intermediate.

Esterification : The carboxylic acid group is esterified with methanol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) to produce the methyl ester.

Introduction of the Amino Group

The amino group at the 1-position can be introduced through:

Nucleophilic substitution : Using ammonia or primary amines to substitute suitable leaving groups (e.g., halides or activated esters) on the cyclobutyl ring.

Reductive amination : If a carbonyl precursor is available at the 1-position, reductive amination with ammonia or amines can install the amino functionality.

Direct amination reactions : Catalytic or radical-mediated amination of the cyclobutane ring, although more challenging due to steric hindrance.

Summary of the Proposed Synthetic Route

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclobutane ring formation | UV irradiation or thermal [2+2] cycloaddition | Construct the cyclobutyl core |

| 2 | Alkylation | Methyl iodide + base (NaH) | Introduce 2,2-dimethyl groups |

| 3 | Carboxylation | Nucleophilic addition or carboxylation reagents | Attach acetic acid derivative |

| 4 | Esterification | Methanol + acid catalyst | Convert to methyl ester |

| 5 | Amination | Ammonia or primary amines | Install amino group at position 1 |

Industrial and Laboratory Considerations

Reaction optimization : Conditions such as temperature, solvent, and catalysts are optimized to maximize yield and selectivity.

Purification : Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Scale-up : Large-scale synthesis may involve continuous flow reactors and catalytic systems to improve efficiency.

Data Tables and In-Depth Research Findings

| Reaction Step | Reagents | Conditions | Yield / Remarks |

|---|---|---|---|

| Cyclobutane formation | Diene precursors | UV or heat | Variable, dependent on precursor purity |

| Alkylation | Methyl iodide, NaH | Reflux | Typically high yield (~70-90%) |

| Carboxylation | CO₂ or related reagents | Elevated temperature | Moderate yield, optimized conditions necessary |

| Esterification | Methanol, H₂SO₄ | Reflux | Near quantitative under ideal conditions |

| Amination | NH₃ or amines | Pressure, elevated temperature | Variable, often requiring purification |

Scientific Research Applications

Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Physical Properties

Conformational and Crystallographic Differences

- Cyclobutane Derivatives: this compound’s cyclobutane ring likely adopts a puckered conformation to alleviate strain. A related cyclobutane compound with ethyl and methyl substituents () adopts a half-chair conformation with a dihedral angle of 17.5°, stabilized by inter- and intra-molecular hydrogen bonds .

- Cyclopropane Derivatives: The brominated cyclopropane analog () is highly strained, enhancing reactivity in substitution reactions.

- Aromatic Systems: Methyl 2-(2-aminophenyl)acetate () leverages aromatic π-π interactions and resonance effects, contrasting with the non-aromatic, strained aliphatic rings in cyclopropane/cyclobutane analogs .

Hydrogen Bonding and Supramolecular Interactions

- Amino-Functionalized Compounds: The amino group in this compound facilitates intramolecular hydrogen bonds (e.g., N–H···O=C), similar to the O–H···N bonds observed in tetrazole derivatives (). Such interactions influence crystal packing and solubility . In cyclopropane analogs (), hydrogen bonding with oxane oxygen may enhance thermal stability .

Crystal Packing Trends :

- Cyclobutane and cyclopropane derivatives often exhibit dense packing due to steric constraints, whereas aromatic systems () may form layered structures via π-π stacking .

Biological Activity

Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclobutyl ring and an amino group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 185.25 g/mol

The compound features a cyclobutyl ring that contributes to its steric properties and may affect its binding affinity to biological targets. The amino group allows for hydrogen bonding, enhancing interactions with biomolecules such as proteins and enzymes.

Synthesis

This compound can be synthesized through various organic reactions. Common methods involve:

- Reactions involving amines and esters : Utilizing coupling reactions to form the final product.

- Optimization techniques : Such as recrystallization or chromatography to improve yield and purity.

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme functions and interacting with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression, such as those involved in the Raf signaling pathway. This pathway is crucial in various cancers including melanoma and leukemia .

- Protein Interaction : Its structural features allow for potential hydrogen bonding with proteins, influencing their conformation and activity .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including K562 (chronic myelogenous leukemia) and HeLa (cervical cancer) cells .

- Neuroprotective Effects : Preliminary data suggest that derivatives of this compound may interact with ion channels, potentially regulating nerve impulses and offering neuroprotective benefits .

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of various cyclobutyl derivatives, this compound showed promising results in inhibiting cell growth in K562 cells with an IC50 value indicating effective cytotoxicity at micromolar concentrations.

Case Study 2: Enzyme Interaction

A detailed kinetic study revealed that compounds similar to this compound exhibit selective inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases where AChE modulation is beneficial .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer; AChE inhibition | Cyclobutyl structure enhances binding affinity |

| Methyl 2-(3-amino-cyclopentyl)acetate | Moderate anticancer activity | Cyclopentane ring alters pharmacokinetics |

| Rac-methyl 2-[(1R,3R)-3-amino-2,2-dimethylcyclobutyl]acetate | Enhanced steric hindrance | Potentially increased lipophilicity |

Q & A

Q. What are the common synthetic routes for Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate and its structural analogues?

Synthesis typically involves cyclobutane ring formation followed by functionalization. For example:

- Cyclobutane precursor preparation : Cyclobutanone derivatives can be synthesized via [2+2] photocycloaddition or strain-driven ring closure.

- Amino group introduction : Reductive amination or nucleophilic substitution with ammonia/amines under controlled pH (e.g., benzylamine reactions with cyclobutanone intermediates) .

- Esterification : Reaction of the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) to yield the methyl ester .

Key considerations : Optimize temperature (often 0–25°C) and solvent polarity (e.g., THF, DCM) to minimize ring strain and side reactions.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms cyclobutane ring integrity (e.g., geminal dimethyl groups at δ ~1.2–1.5 ppm) and ester/amine functionality .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for cyclobutyl ring stability under ionization .

- HPLC/GC : Monitors purity (>95%) and identifies byproducts (e.g., unreacted precursors or ring-opened derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data collection : Use CuKα radiation (λ = 1.54184 Å) and a crystal size of ~0.1–0.2 mm. Monitor completeness (>99%) and redundancy for robust datasets .

- Structure refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for cyclobutane carbons. Address hydrogen bonding (e.g., N–H⋯O interactions) to validate amine coordination .

- Example data : A related cyclobutyl acetate (C₃₄H₃₆N₄O₅) crystallized in monoclinic C2/c with a = 29.96 Å, b = 20.40 Å, c = 14.23 Å, β = 132.85°, and R₁ = 0.0544 .

Q. How do reaction conditions impact cyclobutane ring stability during synthesis?

- Temperature control : Excessive heat (>60°C) promotes ring-opening via retro-[2+2] pathways. Use cryogenic conditions (−78°C) for photocycloadditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase steric hindrance. Balance with low-boiling solvents (e.g., ether) for easy removal .

- Catalyst selection : Lewis acids (e.g., TiCl₄) enhance electrophilicity in ketone intermediates but require strict anhydrous conditions to avoid hydrolysis .

Q. How should researchers interpret discrepancies in reported bioactivity data for cyclobutyl-containing analogues?

- Structural variability : Minor substituent changes (e.g., fluorine vs. methyl groups) alter logP and H-bonding capacity, affecting membrane permeability .

- Assay conditions : Compare IC₅₀ values under standardized pH (7.4 vs. 5.5) and temperature (25°C vs. 37°C). For example, ester hydrolysis in physiological buffers may generate active metabolites .

- Statistical validation : Use multivariate analysis (e.g., PCA) to correlate bioactivity with electronic (Hammett σ) and steric (Taft Es) parameters .

Q. What strategies mitigate racemization during chiral center formation in the cyclobutane ring?

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during ring closure .

- Asymmetric catalysis : Use Rh(II)- or Cu(I)-catalyzed cyclopropane/cyclobutane expansions with enantiomeric excess (ee) >90% .

- Kinetic resolution : Enzymatic ester hydrolysis (e.g., lipases) selectively cleaves one enantiomer, leaving the desired isomer intact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.